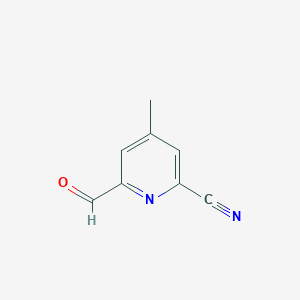
6-Formyl-4-methylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methylpyridine-2-carbonitrile typically involves the formylation of 4-methylpyridine-2-carbonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: 6-Carboxy-4-methylpyridine-2-carbonitrile.
Reduction: 6-Formyl-4-methylpyridine-2-amine.
Substitution: 6-Formyl-4-bromomethylpyridine-2-carbonitrile.
Applications De Recherche Scientifique
6-Formyl-4-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and carbonitrile groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-6-methylpyridine-2-carbonitrile: Similar structure but with different positional isomers.
6-Methylpyridine-2-carbonitrile: Lacks the formyl group, leading to different chemical properties and reactivity.
4-Methylpyridine-2-carbonitrile: Lacks the formyl group and has a different substitution pattern.
Uniqueness
6-Formyl-4-methylpyridine-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern also differentiates it from other similar compounds, making it valuable in various synthetic and research contexts.
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
6-formyl-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(4-9)10-8(3-6)5-11/h2-3,5H,1H3 |
Clé InChI |
BOGAVRJZGXEHGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















